molecular formula C13H18N4O3S B2965463 Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891124-99-5

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No.: B2965463
CAS No.: 891124-99-5
M. Wt: 310.37
InChI Key: ANEMLUXPNQATHB-UHFFFAOYSA-N
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Description

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a fused bicyclic heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural attributes include:

  • A propyl substituent at position 5, influencing lipophilicity and steric interactions.
  • A thioether linkage at position 3, connecting the core to an ethyl propanoate ester, which may enhance metabolic stability compared to oxygen-based ethers.

This compound’s design suggests exploration in medicinal chemistry for targets requiring heterocyclic scaffolds, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

ethyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-4-6-9-7-10(18)14-12-15-16-13(17(9)12)21-8(3)11(19)20-5-2/h7-8H,4-6H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEMLUXPNQATHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrimidines, which are known for their diverse pharmacological properties including antitumor and antimicrobial activities.

  • Molecular Formula : C14H20N4O3S
  • Molecular Weight : 324.40 g/mol
  • CAS Number : 895005-69-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrimidine exhibit significant antitumor activity. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • Methodology : The biological activity was evaluated using the MTT assay to determine cell viability.
  • Findings :
    • Compounds structurally similar to this compound displayed IC50 values significantly lower than that of Cisplatin (a standard chemotherapy drug).
    • For example, certain derivatives showed IC50 values as low as 17.83 μM against MDA-MB-231 cells, indicating potent antiproliferative effects compared to Cisplatin's IC50 of approximately 38.6 μM .
CompoundCell LineIC50 (μM)
Ethyl 2...MDA-MB-23117.83
Ethyl 2...MCF-719.73
CisplatinMDA-MB-23138.6
CisplatinMCF-783.1

The mechanism through which Ethyl 2... exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to induce apoptosis in cancer cells.
  • Targeting Specific Receptors : Triazolopyrimidine derivatives have been reported to bind with high affinity to various receptors involved in cell signaling pathways .

Case Studies and Research Findings

A study conducted on a series of triazolo[4,3-a]pyrimidine derivatives highlighted the importance of specific substituents in enhancing biological activity. The presence of electron-donating groups was found to significantly improve the antitumor efficacy .

Additional Biological Activities

Beyond antitumor properties, triazolo[4,3-a]pyrimidines have also demonstrated:

  • Antimicrobial Activity : Compounds within this class have shown effectiveness against various pathogens.
  • Antiparasitic Effects : Some derivatives have been evaluated for their potential in treating parasitic infections .

Scientific Research Applications

Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a chemical compound used in scientific research. It is a complex organic compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrimidines, characterized by a unique triazole-pyrimidine structure featuring a thioether linkage and an ethyl ester group. The propyl substituent at the 5-position of the triazole ring contributes to its structural diversity and potential biological activity. Triazolopyrimidine scaffolds, like this compound, have been explored for potential therapeutic applications due to their diverse biological activities. Studies have shown that these compounds can exhibit antimicrobial, anticonvulsant, and antitumor properties.

Potential Applications

  • Mechanism of Action Studies Interaction studies involving this compound can provide insights into its mechanism of action.

Structural Similarities
this compound shares structural similarities with other compounds within the [1,2,4]triazolo-pyrimidine class:

Compound NameStructureKey Features
Ethyl 2-(thio)-6-(substituted phenyl)-[1,2,4]triazolo[4,3-a]pyrimidineStructureSubstituted phenyl groups enhance biological activity
5-Alkyl-[1,2,4]triazolo[4,3-a]pyrimidinesStructureVaried alkyl chains influence lipophilicity and solubility
6-(Aryl)-[1,2,4]triazolo[4,3-a]pyrimidinesStructureAryl substitutions improve target specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Feature Ethyl 2-((7-oxo-5-propyl-...propanoate MK85 (Pyrazolopyrimidinone)
Core Structure [1,2,4]Triazolo[4,3-a]pyrimidine Pyrazolo[1,5-a]pyrimidinone
Key Substituents Propyl (C5), thioether-propanoate (C3) 3,5-Bis(trifluoromethyl)phenyl, thiophen-2-yl-derived nitrile
Electron-Donor/Withdrawing Groups Propyl (electron-donating) CF₃ (electron-withdrawing)
Synthetic Route Likely cyclocondensation + thioether formation Three-component reaction involving nitriles and esters

Pharmacological Implications

  • Bioactivity: Target Compound: The triazole-pyrimidine core may target enzymes like kinases or GTPases, leveraging nitrogen-rich hydrogen bonding. The thioether could improve metabolic stability over oxygen analogs.
  • Physicochemical Properties :

    • Lipophilicity : The propyl group in the target compound increases logP compared to MK85’s polar trifluoromethyl groups.
    • Solubility : MK85’s nitrile and ester groups may enhance aqueous solubility, whereas the target’s thioether and propyl chain could reduce it.

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